Pacidamycin 4 -

Pacidamycin 4

Catalog Number: EVT-1588471
CAS Number:
Molecular Formula: C38H45N9O11
Molecular Weight: 803.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pacidamycin 4 is a natural product found in Streptomyces coeruleorubidus with data available.
Overview

Pacidamycin 4 is a significant member of the pacidamycin family of antibiotics, which are characterized by their unique uridyl peptide structure. These compounds exhibit promising antibacterial properties, particularly against Gram-positive bacteria, and have garnered interest due to their novel mechanism of action that targets translocase I, an enzyme critical for bacterial cell wall synthesis. The urgent need for new antibiotics in the face of rising resistance has positioned pacidamycins as attractive candidates for further research and development.

Source

Pacidamycin 4 is produced by the bacterium Streptomyces coeruleorubidus. This organism is known for its ability to synthesize a variety of bioactive natural products, including other related antibiotics such as mureidomycins and napsamycins. The biosynthetic gene cluster responsible for pacidamycin production has been identified and characterized, revealing a complex assembly process involving nonribosomal peptide synthetases.

Classification

Pacidamycin 4 falls under the classification of uridyl peptide antibiotics. It is structurally related to other compounds in this class, such as mureidomycins and napsamycins, which also share the ability to inhibit bacterial growth through similar mechanisms.

Synthesis Analysis

Methods

The synthesis of pacidamycin 4 can be approached through both natural biosynthetic pathways and synthetic methodologies. The biosynthetic route involves the assembly of nonproteinogenic amino acids and uridine building blocks via a series of enzymatic reactions facilitated by nonribosomal peptide synthetases. Recent studies have employed precursor-directed biosynthesis to generate novel derivatives of pacidamycin 4 by introducing various tryptophan analogues into the biosynthetic pathway, leading to the production of new analogues with enhanced properties.

Technical Details

The identification of the pacidamycin biosynthetic gene cluster has revealed 22 genes involved in its synthesis. Key components include adenylation domains that select specific amino acids for incorporation into the peptide backbone. The assembly line mechanism utilized by these enzymes allows for flexibility in substrate specificity, enabling the production of diverse derivatives when alternative substrates are introduced.

Molecular Structure Analysis

Structure

The molecular structure of pacidamycin 4 features a complex arrangement that includes a unique ureido linkage between amino acids, distinguishing it from other peptide antibiotics. The structure incorporates several nonproteinogenic amino acids, including diaminobutyric acid, which contributes to its bioactivity.

Data

The chemical formula for pacidamycin 4 is C₁₄H₁₆N₄O₇, with a molecular weight of approximately 336.3 g/mol. The compound exhibits multiple functional groups that are critical for its interaction with bacterial targets.

Chemical Reactions Analysis

Reactions

Pacidamycin 4 undergoes various chemical reactions during its biosynthesis, including condensation reactions facilitated by nonribosomal peptide synthetases. These enzymes catalyze the formation of peptide bonds between different amino acids while incorporating modifications such as methylation and ureido linkages.

Technical Details

The adenylation domains within the nonribosomal peptide synthetases play a crucial role in determining which amino acids are activated and incorporated into the growing peptide chain. For instance, specific domains are responsible for activating diaminobutyric acid and aromatic amino acids like tryptophan.

Mechanism of Action

Process

Pacidamycin 4 exerts its antibacterial effects primarily by inhibiting translocase I, an enzyme essential for peptidoglycan synthesis in bacterial cell walls. By interfering with this process, pacidamycin disrupts cell wall integrity, ultimately leading to bacterial cell lysis and death.

Data

Studies have shown that pacidamycin exhibits potent activity against various Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, highlighting its potential as a therapeutic agent against resistant strains.

Physical and Chemical Properties Analysis

Physical Properties

Pacidamycin 4 is typically characterized as a white to off-white solid with moderate solubility in water and organic solvents. Its melting point and stability under various conditions have been studied to ensure effective formulation in pharmaceutical applications.

Chemical Properties

The compound's stability is influenced by factors such as pH and temperature, which can affect its biological activity. Analytical techniques like high-performance liquid chromatography have been employed to assess purity and concentration during synthesis and formulation processes.

Applications

Scientific Uses

Pacidamycin 4 holds significant potential in pharmaceutical research due to its unique mechanism of action against resistant bacteria. Its structural characteristics make it an ideal candidate for further modification and optimization through synthetic biology approaches or chemical synthesis. Additionally, ongoing studies aim to explore its efficacy in combination therapies or as a lead compound for developing new antibiotic classes targeting resistant pathogens.

Introduction to Pacidamycin 4

Historical Context of Pacidamycin Discovery and Classification

Pacidamycins were first isolated in 1989 from Streptomyces coeruleorubidus strains, marking the discovery of a novel class of uridyl peptide antibiotics with selective activity against Pseudomonas aeruginosa. The pacidamycin family comprises over 10 structurally related compounds, designated Pacidamycins 1–10 and 4N, differentiated by their variable peptide moieties. Initial structural elucidation revealed their unprecedented architecture combining a 3′-deoxyuridine nucleoside with a tetra/pentapeptide scaffold featuring rare non-proteinogenic amino acids and chain-reversing linkages. The identification of Pacidamycin 4 occurred alongside related congeners through advanced chromatographic separation and mass spectrometric analysis of fermentation broths, with its distinct N-terminal dipeptide configuration (typically containing aromatic amino acids) distinguishing it from other family members [1] [5] [9].

Taxonomic Origin and Producer Organism

Streptomyces coeruleorubidus is a Gram-positive, filamentous bacterium belonging to the Actinomycetota phylum, renowned for its genetic capacity to produce structurally complex secondary metabolites. This soil-dwelling and marine sediment-inhabiting species exhibits characteristic blue-red pigmentation during sporulation. Genomic analyses reveal an exceptionally rich repertoire of biosynthetic gene clusters (BGCs), accounting for approximately 9.4 Mb of its high-GC content genome. Pacidamycin 4 production is strain-dependent, with notable producers including NRRL 18370 and NRRL B-2569, cultivated under specific fermentation conditions to optimize antibiotic yield [1] [3] [8].

Table 1: Streptomyces coeruleorubidus Strains Producing Pacidamycin Compounds

Strain DesignationIsolation SourcePacidamycin VariantsGenetic Characteristics
NRRL 18370Terrestrial soilPacidamycins 1–9, 4NContains 31-kb pac gene cluster
NRRL B-2569Undefined originPacidamycin D, feudomycinsGenome size ~9.4 Mb, high GC content
SIPI-1482Marine sedimentEngineered 4′-epidaunorubicinUsed in metabolic engineering studies

The 31-kb pac biosynthetic gene cluster (BGC) encodes 22 proteins (PacA–PacV), including dissociated nonribosomal peptide synthetase (NRPS) modules, tailoring enzymes, and specialized transporters. Key genetic features include:

  • Highly Dissociated NRPS Architecture: Unconventional fragmentation into single or double-domain proteins (e.g., PacP adenylation-thiolation domain) enabling flexible peptide assembly [3] [8].
  • DABA Biosynthesis Genes: Dedicated enzymes (e.g., PLP-dependent aminotransferase PacE) for generating the nonproteinogenic diamino acid 2,3-diaminobutyric acid (DABA) [8].
  • tRNA-Dependent Pathway: pacB encodes a unique transferase hijacking alanyl-tRNAAla for peptide bond formation [10].

Structural Classification Within the Uridyl Peptide Antibiotic Family

Pacidamycin 4 belongs to the uridyl peptide antibiotics (UPAs), characterized by a 3′-deoxyuridine core linked to a peptide scaffold via a cis-4′,5′-enamide bond. Its specific structure (C38H45N9O11, MW 803.82 Da) incorporates four defining elements:

  • Uridyl Nucleoside: 3′-Deoxyuridine with a 4′,5′-unsaturated bond.
  • Branching Diamino Acid: N-methyl-2,3-diaminobutyric acid (Me-DABA) serving as the nucleoside-peptide junction point.
  • Reversed Peptide Backbone: Features two direction reversals:
  • A β-linkage between the N-terminal residue (e.g., m-Tyr) and DABA.
  • A ureido linkage connecting Ala4 to the C-terminal aromatic residue (e.g., Phe5).
  • Variable N-Terminus: Pentapeptide configuration with dipeptide extensions (e.g., Tyr-Phe) attached to DABA’s β-amino group [1] [5] [6].

Table 2: Structural Features of Select Pacidamycin Variants

VariantMolecular FormulaMolecular Weight (Da)N-Terminal ResidueC-Terminal ResidueDistinctive Feature
Pacidamycin 4C38H45N9O11803.82m-TyrPheTyr-Phe N-terminus
Pacidamycin 4NC39H45N9O11815.83CyclohexanoylPheAliphatic N-cap
Pacidamycin DC32H41N9O10711.73NoneTrpTetrapeptide scaffold

Biosynthetically, Pacidamycin 4 arises from a hybrid NRPS-nucleoside pathway:

  • Stage 1: NRPS assembly of the tetra/pentapeptide chain on discrete thiolation (T) domains, incorporating m-Tyr, DABA, Ala, and Phe.
  • Stage 2: Uridine activation and coupling to DABA’s carboxyl group via amide bond formation.
  • Stage 3: N-methylation of DABA by SAM-dependent methyltransferase PacV.
  • Stage 4: tRNA-dependent addition of the N-terminal dipeptide by PacB [8] [10].

Significance in Targeting Underexploited Bacterial Pathways

Pacidamycin 4 exhibits narrow-spectrum activity against Pseudomonas aeruginosa (MIC 4–16 µg/mL), including drug-resistant strains, while remaining inactive against most Gram-positive bacteria and Enterobacteriaceae. Its bactericidal action stems from highly specific inhibition of MraY (translocase I), an essential membrane enzyme catalyzing the first membrane-committed step of peptidoglycan biosynthesis: the formation of lipid I from UDP-N-acetylmuramoyl-pentapeptide and undecaprenyl phosphate [3] [6] [8].

Table 3: Bioactivity Profile of Pacidamycin 4 Against Clinical Pathogens

Target PathogenMIC Range (µg/mL)Resistance DevelopmentSerum Interference
Pseudomonas aeruginosa4–16LowReduces activity
Staphylococcus aureus>128Not observedNot applicable
Escherichia coli>128Not observedNot applicable
Klebsiella pneumoniae>128Not observedNot applicable

Key pharmacological advantages and limitations include:

  • Mechanistic Novelty: MraY remains clinically unexploited, offering potential against multidrug-resistant P. aeruginosa.
  • Spectrum Limitation: Inactivity against most bacteria is attributed to poor penetration or efflux, though advantageous for microbiome sparing.
  • Physicochemical Sensitivity: Antibacterial efficacy is reduced ≥4-fold in serum-containing media and varies with pH, indicating stability challenges [6] [9].
  • Synergy Potential: UPAs may synergize with β-lactams by disrupting sequential cell wall assembly steps, though Pacidamycin 4-specific data remains limited [3] [8].

Structural-activity relationship (SAR) studies indicate that the uridine moiety and ureido linkage are indispensable for MraY binding, while the N-terminal dipeptide modulates potency and pharmacokinetics. This positions Pacidamycin 4 as a scaffold for semisynthetic optimization to improve stability and spectrum [5] [9].

Properties

Product Name

Pacidamycin 4

IUPAC Name

2-[[1-[[3-[[2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]-1-[[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoylamino]-3-(1H-indol-3-yl)propanoic acid

Molecular Formula

C38H45N9O11

Molecular Weight

803.8 g/mol

InChI

InChI=1S/C38H45N9O11/c1-19(42-37(56)43-28(36(54)55)15-22-17-40-27-10-5-4-9-25(22)27)32(51)45-31(20(2)46(3)34(53)26(39)14-21-7-6-8-23(48)13-21)33(52)41-18-24-16-29(49)35(58-24)47-12-11-30(50)44-38(47)57/h4-13,17-20,26,28-29,31,35,40,48-49H,14-16,39H2,1-3H3,(H,41,52)(H,45,51)(H,54,55)(H2,42,43,56)(H,44,50,57)/b24-18+

InChI Key

FMKAVCDWVHHMCG-HKOYGPOVSA-N

Synonyms

pacidamycin 4

Canonical SMILES

CC(C(C(=O)NC=C1CC(C(O1)N2C=CC(=O)NC2=O)O)NC(=O)C(C)NC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)N(C)C(=O)C(CC5=CC(=CC=C5)O)N

Isomeric SMILES

CC(C(C(=O)N/C=C/1\CC(C(O1)N2C=CC(=O)NC2=O)O)NC(=O)C(C)NC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)N(C)C(=O)C(CC5=CC(=CC=C5)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.